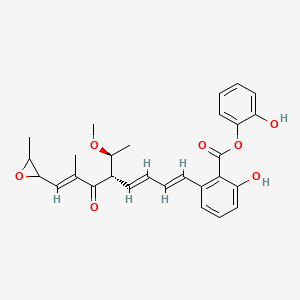
Gibbestatin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gibbestatin C is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Molecular Dynamics in Drug Design : Bryostatin, related to Gibbestatin C, binds to PKC and has diverse clinical applications, including for Alzheimer's disease and cancer. Molecular dynamics simulations of these interactions offer insights for designing more effective PKC analogs (Ryckbosch, Wender, & Pande, 2017).
Biochemistry of Bryostatins : The bryostatins, a family of PKC agonists which includes this compound, exhibit a range of biological activities, such as antineoplastic activity and memory enhancement. Understanding their structure-activity relationship has significant implications for therapeutic applications (Ruan & Zhu, 2012).
Membrane-Bound PKC Ligand Conformations : Studies on bryostatin, a PKC ligand, reveal multiple conformations when bound to its target in a membrane environment. This finding suggests that the dynamic nature of cellular systems should be considered in drug design, which is relevant for this compound as well (Yang et al., 2018).
Therapeutic Potential in Stroke : Bryostatin has shown potential in reducing brain injury and improving outcomes in stroke models. This suggests that this compound could have similar therapeutic benefits due to its related PKC activation mechanism (Tan et al., 2013).
Neurodegenerative Disease Research : Cystatin C, an inhibitor associated with this compound’s mechanisms, has been linked to neurodegenerative diseases. Its role in these conditions, such as Alzheimer's, and its potential as a therapeutic agent is a focus of ongoing research (Tizon et al., 2010).
Impact on Neurovascular Units in Parkinson's Disease : Research indicates that Cystatin C could be beneficial in Parkinson's disease by promoting angiogenesis and enhancing neuronal autophagy, suggesting potential applications for this compound in this area as well (Zou et al., 2017).
Propiedades
Fórmula molecular |
C28H30O7 |
|---|---|
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
(2-hydroxyphenyl) 2-hydroxy-6-[(1E,3E,5S,7E)-5-[(1S)-1-methoxyethyl]-7-methyl-8-(3-methyloxiran-2-yl)-6-oxoocta-1,3,7-trienyl]benzoate |
InChI |
InChI=1S/C28H30O7/c1-17(16-25-19(3)34-25)27(31)21(18(2)33-4)12-6-5-10-20-11-9-14-23(30)26(20)28(32)35-24-15-8-7-13-22(24)29/h5-16,18-19,21,25,29-30H,1-4H3/b10-5+,12-6+,17-16+/t18-,19?,21-,25?/m0/s1 |
Clave InChI |
SWTFYUUPAJQCHB-GVYFAZOZSA-N |
SMILES isomérico |
CC1C(O1)/C=C(\C)/C(=O)[C@@H](/C=C/C=C/C2=C(C(=CC=C2)O)C(=O)OC3=CC=CC=C3O)[C@H](C)OC |
SMILES canónico |
CC1C(O1)C=C(C)C(=O)C(C=CC=CC2=C(C(=CC=C2)O)C(=O)OC3=CC=CC=C3O)C(C)OC |
Sinónimos |
gibbestatin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



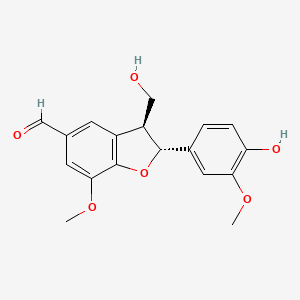
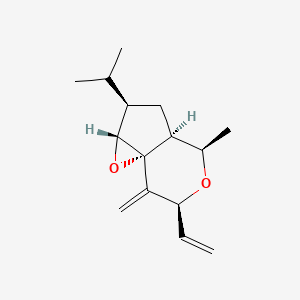
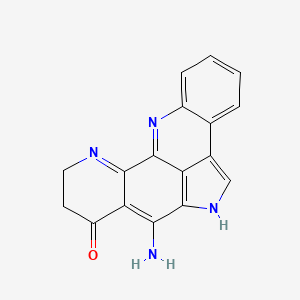

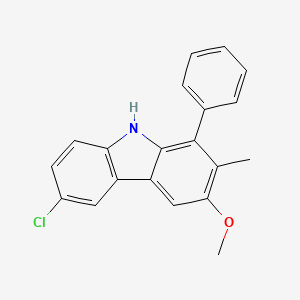

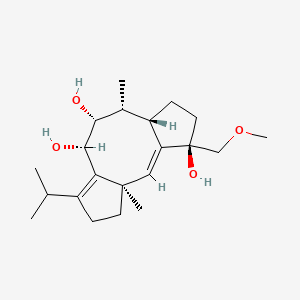
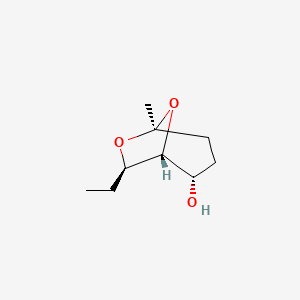
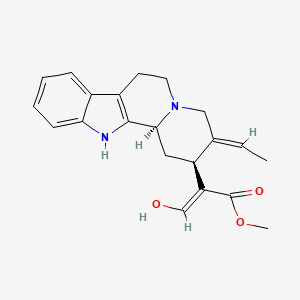
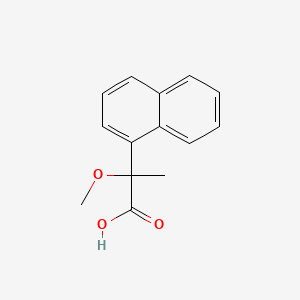
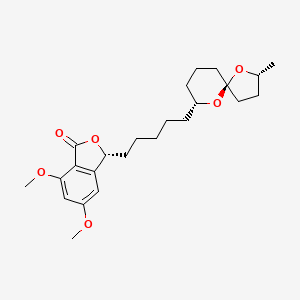
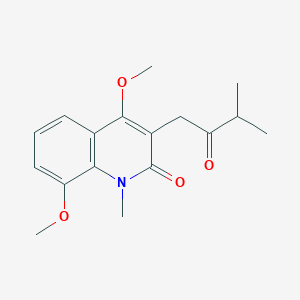
![3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B1246901.png)
